methyl 4'-methylbiphenyl-4-carboxylate
Description
General Context of Biphenyl (B1667301) Systems in Organic and Materials Science
Biphenyl and its derivatives are a significant class of compounds in organic chemistry due to their unique structural and electronic properties. The biphenyl framework provides a rigid and planar molecular structure, which is a key feature in the design of functional materials. This rigidity, combined with the extended π-conjugation across the two phenyl rings, leads to desirable thermal and chemical stability. chemimpex.com
In materials science, biphenyl systems are fundamental components in the development of liquid crystals, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). researchgate.net Their ability to self-assemble into ordered structures is crucial for the liquid crystalline properties observed in many display technologies. mdpi.com In the realm of organic electronics, the biphenyl core serves as an effective charge-transporting moiety, facilitating the movement of electrons and holes in semiconductor materials. chemimpex.com The electronic properties of biphenyl derivatives can be fine-tuned by introducing various substituents onto the phenyl rings, allowing for the tailoring of materials for specific applications. researchgate.net
Significance of Carboxylate Ester Functionality in Chemical Synthesis
The carboxylate ester, and specifically the methyl ester, is a widely utilized functional group in organic synthesis. Methyl esters are often preferred due to their relative stability and the ease with which they can be prepared and subsequently converted into other functional groups. They serve as important intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. chemicalbook.com
Esterification, the process of forming an ester, is a fundamental reaction in organic chemistry, and numerous methods exist for the preparation of methyl esters from carboxylic acids. chemicalbook.com The methyl ester group can act as a protecting group for a carboxylic acid, masking its reactivity while other chemical transformations are carried out on the molecule. Subsequently, the ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. Furthermore, esters can be transformed into a variety of other functional groups, such as amides, alcohols, and other esters, making them versatile synthetic handles.
Overview of Academic Research Areas Pertaining to Methyl 4'-Methylbiphenyl-4-carboxylate
While extensive research has been conducted on the broader class of biphenyl carboxylic acids and their derivatives, academic research focusing specifically on this compound is more niche. However, its structural motifs suggest its relevance and potential application in several key areas.
One of the primary areas of interest is its role as a synthetic intermediate. For instance, its isomers, such as methyl 4'-methylbiphenyl-2-carboxylate, are known intermediates in the synthesis of pharmaceuticals like Telmisartan, an angiotensin II receptor blocker used to treat hypertension. chemicalbook.com This highlights the potential of this compound as a building block for other biologically active compounds.
In the field of materials science, this compound is a logical precursor for the synthesis of more complex molecules with applications in liquid crystals and organic electronics. The biphenyl core is a well-established mesogen, a molecule that can form liquid crystal phases, and the presence of the methyl and carboxylate groups can influence the mesomorphic properties. mdpi.com Research in this area often involves the synthesis of a series of related compounds to study structure-property relationships. mdpi.com
Additionally, this compound can be used in the development of novel polymers and coatings where the rigid biphenyl unit can enhance thermal and mechanical properties. chemimpex.com The ester functionality also provides a site for further polymerization or modification.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUWJKRQGXBISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068512 | |
| Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49742-56-5 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49742-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (1,1'-Biphenyl)-4-carboxylic acid, 4'-methyl-, methyl ester | |
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| Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester | |
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| Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester | |
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| Record name | Methyl 4'-methyl[1,1'-biphenyl]-4-carboxylate | |
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Chemical Reactivity and Transformation Studies of Methyl 4 Methylbiphenyl 4 Carboxylate
Reactions of the Ester Moiety
The methyl ester functional group is a key site for nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.
The ester moiety of methyl 4'-methylbiphenyl-4-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 4'-methylbiphenyl-4-carboxylic acid. This transformation is typically achieved under basic conditions, followed by an acidic workup. The reaction involves the saponification of the ester using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent system like a mixture of methanol (B129727) and water. chemspider.com Heating the reaction mixture under reflux is often employed to ensure complete conversion. chemspider.com The resulting carboxylate salt is then protonated with a strong acid (e.g., HCl) to precipitate the final carboxylic acid product. chemspider.com
The product of this reaction, 4'-methylbiphenyl-4-carboxylic acid, is a white powder with a melting point in the range of 251.0-260.0°C. thermofisher.com
Table 1: Conditions for Hydrolysis of this compound
| Reagents | Solvent | Conditions | Product |
| Sodium Hydroxide (NaOH) | Methanol/Water | Reflux, followed by HCl workup | 4'-Methylbiphenyl-4-carboxylic acid |
| Potassium Hydroxide (KOH) | Ethanol/Water | Reflux, followed by H₂SO₄ workup | 4'-Methylbiphenyl-4-carboxylic acid |
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.commonash.edu
In acid-catalyzed transesterification, a proton source (e.g., sulfuric acid) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by a different alcohol (e.g., ethanol, isopropanol). To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com
Base-catalyzed transesterification involves a catalytic amount of a strong base, such as the alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for transesterification with ethanol). The alkoxide acts as a potent nucleophile, attacking the ester carbonyl and proceeding through an addition-elimination mechanism. masterorganicchemistry.com
Table 2: Transesterification Reactions with Various Alcohols
| Alcohol (R-OH) | Catalyst | Product |
| Ethanol | H₂SO₄ (acid) or NaOEt (base) | Ethyl 4'-methylbiphenyl-4-carboxylate |
| Isopropanol | H₂SO₄ (acid) or NaO-iPr (base) | Isopropyl 4'-methylbiphenyl-4-carboxylate |
| Benzyl alcohol | H₂SO₄ (acid) or NaOBn (base) | Benzyl 4'-methylbiphenyl-4-carboxylate |
Transformations Involving the Biphenyl (B1667301) Methyl Group
The 4'-methyl group is a benzylic position, making it susceptible to oxidation and free-radical halogenation reactions.
The benzylic methyl group can be selectively oxidized to form an alcohol, aldehyde, or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Carboxylic Acid: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methyl group directly to a carboxylic acid. Milder, more modern methods utilize molecular oxygen in the presence of catalysts like cobalt or manganese salts. google.com For instance, cobalt-catalyzed aerobic oxidation provides a pathway to the corresponding benzoic acid derivative. organic-chemistry.org
Oxidation to Aldehyde: Achieving selective oxidation to the aldehyde stage requires milder and more controlled conditions to prevent over-oxidation. Reagents such as chromium trioxide (CrO₃) in acetic anhydride (B1165640) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can be employed for this transformation.
Oxidation to Alcohol: Direct oxidation to the benzylic alcohol is challenging due to the ease of further oxidation. However, certain reagents under carefully controlled conditions can favor the formation of the alcohol.
Table 3: Products of Selective Oxidation of the Methyl Group
| Target Product | Typical Reagents and Conditions |
| 4'-(Hydroxymethyl)biphenyl-4-carboxylic acid methyl ester | Mild oxidizing agents (e.g., SeO₂) |
| 4'-Formylbiphenyl-4-carboxylic acid methyl ester | CrO₃/Acetic Anhydride; Ceric Ammonium Nitrate (CAN) |
| 4'-Carboxybiphenyl-4-carboxylic acid methyl ester | KMnO₄, heat; Co(OAc)₂/O₂; H₂CrO₄ |
The benzylic protons of the methyl group can be abstracted by free radicals, making this position ideal for free-radical halogenation. N-Bromosuccinimide (NBS), in the presence of a radical initiator such as benzoyl peroxide or AIBN and light, is the classic reagent for selectively brominating the benzylic position to yield methyl 4'-(bromomethyl)biphenyl-4-carboxylate.
This benzylic bromide is a versatile intermediate for further derivatization through nucleophilic substitution reactions (Sₙ2). A wide range of nucleophiles can displace the bromide, leading to a variety of functional groups at the benzylic position.
Table 4: Derivatization of Methyl 4'-(bromomethyl)biphenyl-4-carboxylate
| Nucleophile | Reagent | Product |
| Cyanide | Sodium Cyanide (NaCN) | Methyl 4'-(cyanomethyl)biphenyl-4-carboxylate |
| Hydroxide | Sodium Hydroxide (NaOH) | Methyl 4'-(hydroxymethyl)biphenyl-4-carboxylate |
| Azide (B81097) | Sodium Azide (NaN₃) | Methyl 4'-(azidomethyl)biphenyl-4-carboxylate |
| Acetate | Sodium Acetate (NaOAc) | Methyl 4'-(acetoxymethyl)biphenyl-4-carboxylate |
Electrophilic Aromatic Substitution on the Biphenyl Rings
The biphenyl core of this compound can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The position of substitution is directed by the existing substituents on the two rings.
Ring A (substituted with -COOCH₃): The methyl carboxylate group is an electron-withdrawing group and a deactivator. It directs incoming electrophiles to the meta position (positions 3 and 5).
Ring B (substituted with -CH₃): The methyl group is an electron-donating group and an activator. It directs incoming electrophiles to the ortho and para positions (positions 3' and 5', since the 4' position is blocked). libretexts.orglibretexts.org
Due to the activating nature of the methyl group and the deactivating nature of the ester group, electrophilic substitution is strongly favored to occur on Ring B. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃) will predominantly yield products substituted at the 3'-position.
Table 5: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | Methyl 4'-methyl-3'-nitrobiphenyl-4-carboxylate |
| Bromination | Br₂, FeBr₃ | Methyl 3'-bromo-4'-methylbiphenyl-4-carboxylate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Methyl 3'-acetyl-4'-methylbiphenyl-4-carboxylate |
Acylation Reactions (e.g., Friedel-Crafts)
Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. nih.gov In the case of this compound, the molecule presents two distinct aromatic rings with differing electron densities. The ring bearing the methyl group (-CH₃) is activated towards electrophilic attack, while the ring substituted with the methyl carboxylate group (-COOCH₃) is deactivated.
The methyl group is an electron-donating group, which activates the ring it is attached to (the 4'-methylphenyl moiety) and directs incoming electrophiles to the ortho and para positions. Conversely, the methyl carboxylate group is electron-withdrawing, deactivating its ring and directing electrophiles to the meta position. youtube.comlibretexts.org Consequently, electrophilic substitution, such as Friedel-Crafts acylation, will overwhelmingly occur on the activated 4'-methylphenyl ring.
Given that the para position on this ring is occupied by the linkage to the other phenyl ring, the acylation will proceed at the positions ortho to the methyl group (C3' and C5'). The reaction is typically carried out using an acyl chloride (RCOCl) or acid anhydride ((RCO)₂O) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govelsevierpure.com The reaction's regioselectivity is dictated by the directing effects of the substituents, leading to a predictable substitution pattern.
| Reactant | Reagents | Major Product(s) |
| This compound | 1. RCOCl, AlCl₃2. H₂O | Methyl 3'-acyl-4'-methylbiphenyl-4-carboxylate and Methyl 5'-acyl-4'-methylbiphenyl-4-carboxylate |
Nitration and Halogenation Patterns and Regioselectivity
The principles governing Friedel-Crafts acylation also apply to other electrophilic aromatic substitution reactions like nitration and halogenation. The regioselectivity of these reactions on this compound is controlled by the electronic properties of the existing substituents. pku.edu.cn
Nitration, typically performed with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro (-NO₂) group. Halogenation introduces a halogen atom (e.g., -Br, -Cl). Both reactions will preferentially occur on the electron-rich, activated 4'-methylphenyl ring. spu.edu
The activating, ortho-, para-directing methyl group ensures that substitution occurs at the C3' and C5' positions. spu.edu The deactivating effect of the methyl carboxylate group strongly disfavors substitution on the ring to which it is attached. Studies on the nitration of various biphenyl derivatives confirm that the position of substitution is highly dependent on the nature and location of the substituents. researchgate.net
| Reaction | Reagents | Primary Substitution Positions | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | C3' and C5' | Methyl 4'-methyl-3'-nitrobiphenyl-4-carboxylate |
| Bromination | Br₂, FeBr₃ | C3' and C5' | Methyl 3'-bromo-4'-methylbiphenyl-4-carboxylate |
| Chlorination | Cl₂, AlCl₃ | C3' and C5' | Methyl 3'-chloro-4'-methylbiphenyl-4-carboxylate |
Functional Group Interconversions and Derivatization
Conversion to Amide Derivatives
The methyl ester functional group in this compound can be readily converted into a variety of amide derivatives through aminolysis. This reaction involves heating the ester with a primary or secondary amine, which acts as a nucleophile, displacing the methoxy (B1213986) group (-OCH₃) to form the corresponding amide. google.comtandfonline.com
The process can be performed by heating the ester directly with the amine or by using a catalyst to facilitate the reaction under milder conditions. researchgate.net This transformation is a robust and widely used method for creating amide bonds, which are prevalent in pharmaceuticals and other biologically active molecules. rsc.org The reaction allows for the synthesis of a diverse library of N-substituted (4'-methylbiphenyl-4-yl)carboxamides.
| Starting Material | Reagent (Amine) | Conditions | Product |
| This compound | R-NH₂ (Primary Amine) | Heat | N-alkyl-4'-methylbiphenyl-4-carboxamide |
| This compound | R₂-NH (Secondary Amine) | Heat | N,N-dialkyl-4'-methylbiphenyl-4-carboxamide |
| This compound | NH₃ (Ammonia) | Heat/Pressure | 4'-Methylbiphenyl-4-carboxamide |
Synthesis of Tetrazole Bioisosteres from Nitrile Precursors
In medicinal chemistry, the tetrazole ring is a well-established bioisostere for the carboxylic acid group. nih.govrsc.orgdrughunter.comresearchgate.net Tetrazoles exhibit similar acidity (pKa) and spatial properties to carboxylic acids, allowing them to engage in similar biological interactions while often improving metabolic stability and cell permeability. drughunter.comnih.gov The synthesis of a tetrazole derivative from this compound requires a multi-step pathway starting with the conversion of the ester to a nitrile.
The synthetic sequence is as follows:
Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid, 4'-methylbiphenyl-4-carboxylic acid, typically using a base like sodium hydroxide followed by acidification.
Amidation: The resulting carboxylic acid is converted to the primary amide, 4'-methylbiphenyl-4-carboxamide.
Dehydration: The primary amide is then dehydrated to form the nitrile, 4'-methylbiphenyl-4-carbonitrile. Common dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). google.comorganic-chemistry.orgresearchgate.netresearchgate.netnih.gov
Cycloaddition: Finally, the nitrile undergoes a [3+2] cycloaddition reaction with an azide source, such as sodium azide (NaN₃), often in the presence of a Lewis or Brønsted acid catalyst, to form the 5-(4'-methylbiphenyl-4-yl)-1H-tetrazole. tandfonline.comyoutube.comorganic-chemistry.orgnih.gov
This pathway provides a reliable route to access the tetrazole bioisostere, a valuable functional group in drug design. google.com
| Step | Starting Material | Key Reagents | Product |
| 1 | This compound | 1. NaOH, H₂O/MeOH2. H₃O⁺ | 4'-Methylbiphenyl-4-carboxylic acid |
| 2 | 4'-Methylbiphenyl-4-carboxylic acid | SOCl₂, then NH₄OH | 4'-Methylbiphenyl-4-carboxamide |
| 3 | 4'-Methylbiphenyl-4-carboxamide | POCl₃ or SOCl₂ | 4'-Methylbiphenyl-4-carbonitrile |
| 4 | 4'-Methylbiphenyl-4-carbonitrile | NaN₃, NH₄Cl | 5-(4'-Methylbiphenyl-4-yl)-1H-tetrazole |
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Advanced Spectroscopic and Structural Characterization Methodologies
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Electron Ionization Mass Spectrometry (EI-MS)
Detailed experimental data on the electron ionization mass spectrum of methyl 4'-methylbiphenyl-4-carboxylate is not available in publicly accessible scientific databases. While mass spectra for related compounds such as methyl biphenyl-4-carboxylate and 4'-methylbiphenyl-4-carboxylic acid are documented, specific fragmentation patterns and relative abundances for the titular compound could not be located.
The anticipated molecular formula for this compound is C₁₅H₁₄O₂, corresponding to a molecular weight of approximately 226.27 g/mol . A theoretical EI-MS analysis would predict a molecular ion peak (M•+) at m/z 226. Subsequent fragmentation would likely involve the loss of the methoxy (B1213986) group (•OCH₃, 31 Da) to form an acylium ion at m/z 195, or the loss of the methoxycarbonyl group (•COOCH₃, 59 Da) to yield a biphenyl (B1667301) cation at m/z 167. However, without experimental data, the exact fragmentation pathway and the relative intensities of these and other potential fragment ions remain speculative.
X-ray Crystallography and Solid-State Structural Analysis
As of the latest available information, no publicly accessible records of single-crystal X-ray diffraction studies for this compound have been found. Consequently, a detailed analysis based on experimental crystallographic data is not possible.
Without experimental X-ray crystallography data, the precise molecular conformation of this compound in the crystalline state remains undetermined. Key conformational parameters, such as the dihedral angle between the two phenyl rings and the orientation of the methyl carboxylate group relative to the biphenyl system, are unknown.
Information regarding the crystal packing, unit cell parameters, space group, and specific intermolecular interactions for this compound is unavailable due to the absence of crystallographic studies. It could be hypothesized that in a crystalline state, weak C-H···O hydrogen bonds and π-π stacking interactions would likely play a role in the molecular packing; however, this cannot be confirmed without experimental evidence.
There are no documented studies on the polymorphism or crystalline phase transitions of this compound. The existence of different crystalline forms (polymorphs) or any temperature- or pressure-induced phase changes for this compound has not been reported in the reviewed scientific literature.
Computational and Theoretical Chemistry Investigations of Methyl 4 Methylbiphenyl 4 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Geometrical Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the most stable three-dimensional arrangement of atoms (geometrical optimization) and to describe the distribution of electrons within the molecule (electronic structure).
Detailed quantum chemical calculations specifically for methyl 4'-methylbiphenyl-4-carboxylate are not extensively reported in publicly available scientific literature. However, studies on closely related biphenyl-4-carboxylate derivatives utilize DFT methods, such as B3LYP with basis sets like 6-311G(d,p), to achieve these goals. nih.gov For this compound, such calculations would yield optimized bond lengths, bond angles, and dihedral angles, defining its lowest-energy conformation.
The electronic structure analysis would provide key parameters that govern the molecule's reactivity and spectroscopic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov
| HOMO-LUMO Gap | Energy difference indicating chemical reactivity. | e.g., ~ 4.5 eV |
Note: The values in this table are illustrative and based on typical results for similar compounds. Specific calculations for this compound are required to determine its precise parameters.
Conformational Analysis and Potential Energy Surface Mapping
The biphenyl (B1667301) core of this compound allows for rotation around the single bond connecting the two phenyl rings. This rotation gives rise to different spatial arrangements, or conformations, each with a distinct energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
A comprehensive conformational analysis of this compound would involve systematically rotating the dihedral angle between the two phenyl rings and calculating the corresponding energy at each step. This process maps out the potential energy surface (PES) for this rotation. The resulting PES would show energy minima corresponding to stable, staggered conformations and energy maxima corresponding to unstable, eclipsed conformations. The dihedral angle in the lowest-energy conformation of similar biphenyl compounds is typically non-planar due to steric hindrance between the ortho-hydrogens of the two rings. nih.gov
While specific PES mapping studies for this compound are not found in the reviewed literature, the methodology is a standard computational practice. Such an analysis would be crucial for understanding the molecule's flexibility and how its shape influences its interactions with other molecules or its packing in a solid state.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling can elucidate the step-by-step pathway of a chemical reaction, known as the reaction mechanism. This involves identifying reactants, products, intermediates, and, crucially, the high-energy transition states that connect them.
For this compound, one could computationally model reactions such as its synthesis (e.g., via Suzuki coupling followed by esterification) or its hydrolysis. Using quantum chemical methods, researchers can calculate the geometries and energies of all species along a proposed reaction coordinate. The highest point on this energy profile corresponds to the transition state, and its energy determines the activation energy and, therefore, the reaction rate.
Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the desired reactants and products. mdpi.com Although no specific studies detailing the reaction mechanisms involving this compound were identified, the computational tools to perform such investigations are well-established. mdpi.comresearchgate.net These studies would provide invaluable insights into its reactivity and potential synthetic pathways.
Molecular Dynamics Simulations for Studying Dynamic Behavior and Interactions
While quantum chemical calculations typically focus on static, single molecules at zero Kelvin, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. mdpi.com
An MD simulation of this compound could be performed to study its behavior in different environments, such as in a solvent or in a condensed phase (e.g., as part of a liquid crystal or polymer). These simulations can reveal information about:
Conformational Dynamics: How the molecule flexes and changes shape over time, including the rotation around the biphenyl bond.
Solvation: How solvent molecules arrange themselves around the solute and the nature of their interactions.
Intermolecular Interactions: In a simulation with multiple molecules, MD can be used to study how they interact with each other, predicting properties like aggregation or crystal packing.
Currently, there are no specific published MD simulation studies focused solely on this compound. However, MD is a widely used technique for materials science and drug discovery, and its application could provide significant insights into the macroscopic properties of materials containing this molecule based on its atomic-level dynamic behavior. mdpi.comresearchgate.net
Applications of Methyl 4 Methylbiphenyl 4 Carboxylate in Contemporary Chemical Research
Role as a Key Building Block in Organic Synthesis
The structural framework of methyl 4'-methylbiphenyl-4-carboxylate, featuring a biphenyl (B1667301) core with strategically placed methyl and carboxylate functional groups, makes it an attractive starting material and intermediate in a variety of synthetic pathways.
Precursor in the Synthesis of Complex Organic Molecules
This compound serves as a crucial precursor in the synthesis of various complex organic molecules, most notably in the pharmaceutical industry. The biphenyl moiety is a common structural element in many therapeutic agents, and this compound provides a readily available scaffold for the construction of these intricate molecules. google.com
One of the most prominent examples of its application is in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. For instance, it is a key intermediate in the production of valsartan (B143634). google.com The synthesis of valsartan often involves the coupling of L-valine methyl ester with a biphenyl aldehyde derivative, which can be prepared from precursors like this compound. google.com Similarly, it is an important intermediate in the preparation of telmisartan, another widely used antihypertensive drug. chemicalbook.com The synthesis of these complex pharmaceutical compounds underscores the importance of this compound as a fundamental building block.
A general synthetic scheme for the utilization of a biphenyl precursor in the synthesis of valsartan is presented in the table below.
Table 1: General Synthetic Steps for Valsartan Utilizing a Biphenyl Precursor
| Step | Description |
|---|---|
| 1 | Suzuki-Miyaura coupling to form the biphenyl core. |
| 2 | Functional group manipulation to introduce a bromomethyl group. |
| 3 | N-alkylation with L-valine methyl ester. |
| 4 | N-acylation with valeryl chloride. |
| 5 | Formation of the tetrazole ring. |
| 6 | Saponification of the methyl ester to yield valsartan. |
Intermediate in Agrochemical Research and Development
The biphenyl scaffold is a recurring motif in the design of agrochemicals, including fungicides, herbicides, and insecticides. researchgate.net Biphenyl derivatives have been extensively explored for their potential to exhibit a range of biological activities relevant to crop protection. researchgate.net For example, certain biphenyl compounds have been investigated for their fungicidal properties. wikipedia.org
While the broader class of biphenyl compounds is significant in agrochemical research, specific, publicly available examples detailing the direct use of this compound as an intermediate in the synthesis of a named commercial agrochemical are not prevalent in the reviewed literature. However, its structural similarity to other biphenyls used in this field suggests its potential as a valuable intermediate for the synthesis of new and existing agrochemicals. For instance, the fungicide thiophanate-methyl (B132596) contains a related chemical structure. google.com The development of novel herbicides has also involved aryl-picolinate structures, indicating the relevance of aromatic scaffolds like biphenyls. researchgate.net
Contributions to Advanced Materials Science Research
The rigid and planar nature of the biphenyl unit in this compound, combined with its potential for functionalization, makes it a valuable component in the creation of advanced materials with tailored properties.
Incorporation into Polymeric Systems for Enhanced Properties (e.g., Thermal Stability)
For example, polyimides containing biphenyl units are known for their excellent thermal stability, making them useful in the electronics and aerospace industries. chemimpex.com The incorporation of such structures can lead to polymers with high degradation temperatures. The specific properties can be tuned by altering the substitution pattern on the biphenyl rings.
Table 2: Illustrative Thermal Properties of Biphenyl-Containing Polymers
| Polymer Type | Biphenyl Derivative | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |
|---|---|---|---|
| Polyimide | 2,3,3',4'-biphenyltetracarboxylic dianhydride | > 350 °C | > 500 °C |
| Polyester | 4,4'-biphenyldicarboxylic acid | Variable | > 400 °C |
Investigation in the Development of Liquid Crystalline Materials
The elongated and rigid structure of biphenyl derivatives is a key feature that promotes the formation of liquid crystalline phases. ontosight.ai Consequently, compounds like this compound and its analogs are actively investigated for their potential in liquid crystal displays (LCDs) and other optoelectronic applications. wikipedia.org
Research in this area focuses on synthesizing biphenyl molecules with specific polar groups and aliphatic tails to control the mesomorphic behavior, such as the nematic or smectic phases, and to optimize properties like birefringence and dielectric anisotropy. arabjchem.org The presence of the methyl and carboxylate groups on the biphenyl core of this compound can be modified to tune these properties for specific applications. For instance, cyanobiphenyls with long aliphatic tails are commercially used in liquid crystal mixtures. wikipedia.org
Utility in the Formulation of Coatings and Adhesives
In the context of coatings, such esters can act as unreactive additives. epo.org In adhesive formulations, various ester compounds are used as plasticizers and components of the polymer backbone. google.com The properties of this compound, such as its thermal stability and solubility, suggest its potential utility in these applications, though more specific research is needed to fully elucidate its role. chemimpex.com
Bioisosteric Design and Synthesis in Medicinal Chemistry Research
In drug design, the carboxylic acid functional group can be a vital part of a pharmacophore, but it can also introduce challenges related to metabolic instability, poor membrane permeability, and potential toxicity. nih.govnih.gov To mitigate these issues while preserving biological activity, medicinal chemists employ a strategy known as bioisosteric replacement, where the carboxylic acid is substituted with a different functional group that possesses similar physical or chemical properties. acs.orgprismbiolab.com this compound is an important precursor to its corresponding carboxylic acid, 4'-methylbiphenyl-4-carboxylic acid, placing it at the forefront of research into bioisosteres for this class of compounds.
The biphenyl scaffold of this compound provides a robust framework for investigating the impact of replacing the terminal carboxylic acid group. The goal is to create analogues with improved pharmacokinetic profiles without compromising the essential interactions with the biological target. acs.org
One of the most successful and widely utilized bioisosteres for the carboxylic acid group is the tetrazole ring. beilstein-journals.org Tetrazoles are comparable to carboxylic acids in terms of acidity (pKa ≈ 4.5–4.9) and planar geometry, allowing them to mimic the original group's ability to form key interactions, such as hydrogen bonds. drughunter.com However, tetrazoles can offer superior metabolic stability and increased lipophilicity. drughunter.comlifechemicals.com This strategy is famously exemplified in the design of angiotensin II receptor antagonists, such as Losartan, where a tetrazole ring on a biphenyl scaffold is a key structural feature for activity. drughunter.comlifechemicals.com Biphenyl tetrazole derivatives have been identified as potent competitive inhibitors for various enzymes, demonstrating the effectiveness of this bioisosteric replacement. nih.gov
Beyond tetrazoles, other functional groups have been explored as carboxylic acid bioisosteres on various scaffolds. These include acyl sulfonamides, which can also mimic the acidity of carboxylic acids and may lead to improved potency and pharmacokinetic properties. nih.govnih.govdrughunter.com The selection of a bioisostere is context-dependent, and researchers often synthesize and evaluate a series of options to identify the one that provides the optimal balance of properties for a specific therapeutic target. acs.org
| Functional Group | Typical pKa Range | Key Physicochemical Properties | Reference |
|---|---|---|---|
| Carboxylic Acid | 4–5 | Planar, acidic, can lead to metabolic instability (e.g., glucuronidation). | drughunter.comresearchgate.net |
| Tetrazole | 4.5–4.9 | Planar, acidic, generally more metabolically stable and lipophilic than carboxylic acids. | drughunter.com |
| Acyl Sulfonamide | 4–5 | Non-planar, acidic, can improve pharmacological properties and potency. | nih.govresearchgate.net |
| 3-Hydroxyisoxazole | ~4–5 | Planar, acidic, used in the development of neurotransmitter analogues. | nih.gov |
| Sulfonamide | 9–10 | Weaker acid, increased lipophilicity and metabolic stability compared to carboxylic acids. | drughunter.com |
Molecular modification is a fundamental strategy in drug discovery used to refine the structure of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. biomedres.usbiomedres.us this compound provides a versatile template for such modifications, allowing for systematic changes to its core structure to produce functional analogues.
One major strategy involves the chemical elaboration of the biphenyl core to introduce complex functionalities. A prominent example is the synthesis of the antihypertensive drug Telmisartan. While not starting from the exact 4'-methyl isomer, the synthesis demonstrates the principle by using a related methyl biphenyl carboxylate intermediate. rjpbcs.comnih.gov In the final step of several synthetic routes, a complex intermediate, methyl-4'-[[(2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]-methyl]-biphenyl-2-carboxylate, is hydrolyzed to yield the active drug. google.comchemicalbook.com This highlights how the methyl ester of a biphenyl carboxylic acid serves as a key precursor for constructing highly functionalized and potent therapeutic agents.
Another common modification strategy is the introduction or alteration of substituents on the biphenyl rings. biomedres.us This can be used to fine-tune the molecule's steric, electronic, and hydrophobic properties to optimize interactions with a biological target. biomedres.us For example, in the development of novel inhibitors for urate transporter 1 (URAT1), researchers designed and synthesized two series of biphenyl carboxylic acid derivatives. mdpi.com This was achieved by starting with a core biphenyl structure and systematically varying the groups attached to it, leading to the identification of compounds with potent inhibitory activity. mdpi.com
Bioisosteric replacement can also be applied to other parts of the molecule. In the aforementioned study on URAT1 inhibitors, an amide bond in one series of compounds was replaced with a 1,2,4-oxadiazole (B8745197) ring in a second series, demonstrating a "bioisosteric strategy" to explore new chemical space and improve properties. mdpi.com These approaches showcase the modular nature of drug design, where a core scaffold derived from a compound like this compound can be systematically altered to achieve desired therapeutic characteristics.
| Modification Strategy | Description | Example Application | Purpose |
|---|---|---|---|
| Elaboration of the Biphenyl Core | Building complex heterocyclic systems onto the biphenyl framework. | Synthesis of Telmisartan from a methyl biphenyl carboxylate intermediate. | To introduce moieties that provide potent and specific biological activity. google.comchemicalbook.com |
| Ring Substitution | Adding or changing functional groups on the two phenyl rings. | Development of URAT1 inhibitors by varying aromatic substituents. | To optimize lipophilicity, electronic properties, and steric fit for the target protein. biomedres.usmdpi.com |
| Bioisosteric Replacement of Other Moieties | Replacing internal functional groups (e.g., amides) with bioisosteres (e.g., oxadiazoles). | Design of novel biphenyl carboxylic acid derivatives. | To improve metabolic stability, modulate physicochemical properties, and explore new chemical space. mdpi.com |
Emerging Research Frontiers and Future Prospects for Methyl 4 Methylbiphenyl 4 Carboxylate
Exploration of Novel and Environmentally Benign Synthetic Pathways
The traditional synthesis of biphenyl (B1667301) compounds, including methyl 4'-methylbiphenyl-4-carboxylate, often relies on classical cross-coupling reactions such as the Suzuki-Miyaura coupling. While highly effective, these methods can involve precious metal catalysts, harsh reaction conditions, and the generation of significant waste. nih.govajgreenchem.com Consequently, a major thrust of current research is the development of more sustainable and efficient synthetic routes.
Greener Alternatives to Traditional Coupling:
Recent advancements in catalysis are paving the way for more environmentally friendly approaches. These include the use of more abundant and less toxic metal catalysts, as well as the development of reactions that can be conducted in greener solvents, such as water or bio-based solvents. Furthermore, the principles of green chemistry are being applied to minimize energy consumption and waste production. A one-pot synthesis method for a related compound, 4'-methyl-2-carboxylate biphenyl, has been developed to reduce material loss and avoid the generation of ammonia (B1221849) gas and salt-containing wastewater. google.com
Flow Chemistry and Photocatalysis:
Flow chemistry is emerging as a powerful tool for the synthesis of biphenyl derivatives. unimi.itnih.gov By conducting reactions in continuous flow reactors, chemists can achieve better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, particularly when dealing with hazardous intermediates. nih.govthieme-connect.de This technology also allows for easier scalability, a crucial factor for industrial applications.
Photocatalysis represents another exciting frontier, offering the potential for bond formation under mild conditions using light as an energy source. This approach can obviate the need for high temperatures and strong reagents, further contributing to the green credentials of the synthesis.
Biocatalysis:
The use of enzymes in organic synthesis is gaining traction as a highly selective and environmentally benign method for chemical transformations. Biocatalytic oxidative cross-coupling reactions, for instance, have the potential to form biaryl bonds under mild, aqueous conditions. nih.govchemrxiv.org The development of engineered enzymes could provide highly efficient and selective pathways to this compound and its derivatives, significantly reducing the environmental impact of their production.
Unveiling Undiscovered Reactivity Profiles and Catalytic Transformations
The reactivity of this compound is largely dictated by its three key components: the two phenyl rings and the methyl and methyl carboxylate functional groups. While the general reactivity of these components is well-understood, exploring their interplay and potential for novel transformations is an active area of research.
The methyl group on one of the phenyl rings can be a site for various chemical modifications. For instance, it can undergo oxidation to form an aldehyde or a carboxylic acid, providing a handle for further functionalization. cymitquimica.comchemicalbook.comchemicalbook.com The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups, such as amides, acid chlorides, or other esters.
The biphenyl core itself can participate in electrophilic aromatic substitution reactions, although the directing effects of the existing substituents will influence the position of new functional groups. arabjchem.org The understanding of these reactivity patterns is crucial for designing synthetic routes to more complex molecules derived from this compound.
Future research in this area will likely focus on the development of novel catalytic systems that can selectively activate specific C-H bonds on the biphenyl scaffold, allowing for more direct and efficient functionalization. Furthermore, exploring the catalytic transformations of the existing functional groups under novel reaction conditions could lead to the discovery of new synthetic methodologies.
Design and Development of Advanced Functional Materials with Tailored Properties
The rigid, rod-like structure of the biphenyl unit makes this compound and its derivatives excellent candidates for the construction of advanced functional materials, particularly liquid crystals and high-performance polymers.
Liquid Crystals:
Biphenyl derivatives are a well-established class of liquid crystalline materials due to their anisotropic shape. mdpi.comtandfonline.comyoutube.com By modifying the structure of this compound, for example, by introducing different alkyl chains or other functional groups, researchers can fine-tune the mesomorphic properties of the resulting compounds. This allows for the design of liquid crystals with specific transition temperatures, optical properties, and electro-optical responses for applications in displays, sensors, and other smart devices.
The following table shows the phase transition temperatures for a homologous series of biphenyl-based liquid crystals, illustrating how the length of the terminal alkoxy chain can influence the mesomorphic behavior.
| Compound | n | Phase Transitions (°C) |
| I2 | 2 | Cr 151.3 N 261.2 I |
| I3 | 3 | Cr 141.4 N 243.1 I |
| I4 | 4 | Cr 133.5 N 238.4 I |
| I5 | 5 | Cr 126.3 N 227.5 I |
| I6 | 6 | Cr 121.8 N 224.9 I |
| I7 | 7 | Cr 111.4 (SmA 109.2) N 217.3 I |
| I8 | 8 | Cr 109.8 SmA 123.4 N 216.5 I |
| I10 | 10 | Cr 112.5 SmA 140.2 N 209.3 I |
| I12 | 12 | Cr 114.8 SmA 152.7 N 201.2 I |
| I14 | 14 | Cr 115.2 SmA 159.3 N 195.4 I |
| I16 | 16 | Cr 116.3 SmA 165.1 N 189.2 I |
| Data adapted from a study on biphenyl azomethine liquid crystals. mdpi.com Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic. |
High-Performance Polymers:
The incorporation of the rigid biphenyl structure into polymer backbones can significantly enhance their thermal stability, mechanical strength, and chemical resistance. chemimpex.comsolvay.com Polyesters and polyamides derived from di-functionalized biphenyl monomers, for which this compound could be a precursor after suitable modification, are of particular interest for applications in the automotive, aerospace, and electronics industries where materials are required to withstand harsh conditions. solvay.comm-chemical.co.jp Future research will focus on the synthesis of novel polymers with precisely controlled architectures and properties, tailored for specific high-tech applications.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
Accelerating Synthesis and Discovery:
Designing Novel Materials:
In the realm of materials science, machine learning models can predict the properties of yet-to-be-synthesized compounds. For example, AI can be used to predict the transition temperatures and other physical properties of liquid crystals based on their molecular structure. manchester.ac.ukfrontiersin.orgbohrium.comjsr.orgaip.org This predictive capability allows for the in silico design of new materials with desired characteristics, guiding experimental efforts towards the most promising candidates. Similarly, ML is being used to predict the properties of polymers, accelerating the discovery of new high-performance materials.
The integration of AI and ML with automated synthesis platforms holds the promise of creating autonomous systems that can design, synthesize, and test new molecules and materials with minimal human intervention, dramatically accelerating the pace of innovation in chemistry and materials science. researchgate.net
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for methyl 4'-methylbiphenyl-4-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : A robust method involves palladium-catalyzed cross-coupling. For example, methyl 4-iodobenzoate reacts with 4-iodotoluene in the presence of Pd(PPh₃)₄, Na₂CO₃, and a toluene/EtOH solvent system at 110°C for 6 hours, yielding 85% product . Key parameters for optimization include:
- Catalyst loading (0.5–2 mol% Pd).
- Base selection (Na₂CO₃ vs. K₂CO₃).
- Solvent polarity (toluene/EtOH ratio).
- Temperature control to minimize side reactions.
A table summarizing yield variations under these conditions can guide experimental design.
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H NMR : Peaks at δ 8.09 (d, J = 8.4 Hz, 2H) and δ 7.27 (d, J = 8.4 Hz, 2H) confirm aromatic protons, while δ 3.94 (s, 3H) and δ 2.41 (s, 3H) correspond to methyl ester and methyl substituents .
- ¹³C NMR : Signals at δ 166.8 (ester carbonyl) and δ 21.5 (methyl group) are diagnostic .
- IR : Strong absorbance near 1720 cm⁻¹ (C=O stretch).
Cross-referencing with computational predictions (e.g., DFT) enhances confidence in assignments .
Q. What crystallization strategies improve single-crystal X-ray diffraction (SC-XRD) outcomes for this compound?
- Methodological Answer : Slow evaporation from dichloromethane/hexane mixtures at 4°C often produces high-quality crystals. Use SHELX-2018 for structure refinement . Key steps:
- Check for twinning using the Rint value (>0.05 indicates potential issues).
- Validate hydrogen atom placement with SHELXL’s HFIX commands .
- Compare experimental bond lengths/angles with NIST reference data for biphenyl derivatives .
Advanced Research Questions
Q. How can conformational analysis of the biphenyl core inform material design?
- Methodological Answer : The dihedral angle between phenyl rings influences electronic properties. Use Mercury CSD 3.0 to analyze Cambridge Structural Database (CSD) entries for similar compounds . For example:
- Average dihedral angles of 15–30° indicate moderate conjugation disruption.
- Puckering coordinates (Cremer-Pople parameters) quantify ring distortions .
Computational tools like Gaussian-09 (DFT/B3LYP/6-31G*) model torsional energy barriers .
Q. What strategies resolve contradictions between computational and experimental data (e.g., bond lengths)?
- Methodological Answer : Discrepancies often arise from crystal packing effects. Steps:
- Re-optimize the gas-phase DFT geometry with implicit solvation (e.g., PCM model).
- Perform Hirshfeld surface analysis (via CrystalExplorer) to identify intermolecular interactions (e.g., C–H···O) distorting bond lengths .
- Validate with solid-state NMR if available.
Q. How do substituent positions (methyl vs. ester groups) affect reactivity in Suzuki-Miyaura couplings?
- Methodological Answer : Steric and electronic effects dominate.
- Steric : The 4'-methyl group reduces ortho-site reactivity, favoring para coupling.
- Electronic : The electron-withdrawing ester group activates the aryl iodide for oxidative addition to Pd(0).
Experimental data from show 85% yield under optimized conditions, while replacing methyl with bulkier groups (e.g., tert-butyl) drops yields to <50% .
Q. What protocols ensure reproducibility in catalytic reaction scalability?
- Methodological Answer :
- Use high-purity Pd sources (e.g., Pd(PPh₃)₄ recrystallized from CH₂Cl₂/EtOH).
- Monitor reaction progress via TLC (hexane/EtOAc 7:3) or inline FTIR for carbonyl group tracking.
- Purify via flash chromatography (silica gel, 100–200 mesh) with stepwise eluent gradients.
- Document O₂/moisture sensitivity (use Schlenk lines for air-sensitive steps) .
Data Validation and Computational Tools
Q. How can researchers leverage the Cambridge Structural Database (CSD) for comparative studies?
- Methodological Answer :
- Search CSD using ConQuest for entries with “biphenylcarboxylate” fragments.
- Export CIFs to Mercury for overlay analysis and packing motif identification .
- Generate scatterplots of bond lengths vs. substituent electronegativity to identify outliers .
Q. What statistical methods analyze crystallographic data reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
